
5,6,7,8-Tetrahydroindolizine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroindolizine-1-carbaldehyde: is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a nitrogen atom fused within a bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which is then formylated at the C-3 position followed by reduction to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydroindolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Indolizine derivatives have been studied for their antiproliferative activity against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it a versatile building block for various applications.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Indolizine: A parent compound with a similar bicyclic structure but without the aldehyde functional group.
5,6,7,8-Tetrahydroindolizine-1-carboxamide: A derivative with a carboxamide group instead of an aldehyde group.
6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde.
Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICWVWHRWGSVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
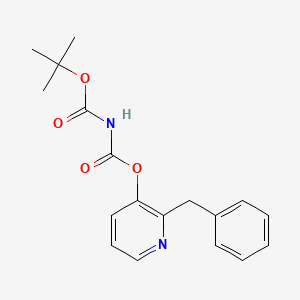
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
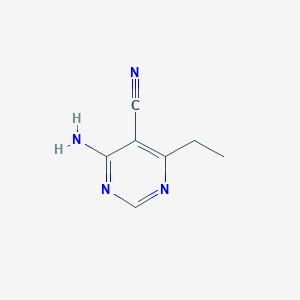
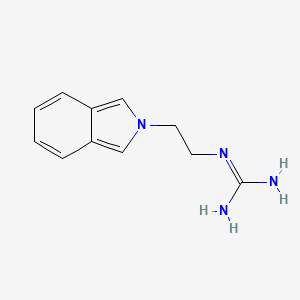



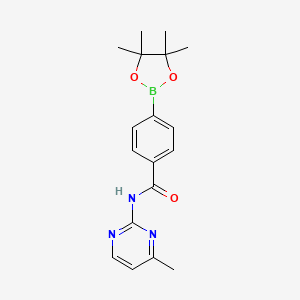
![8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)



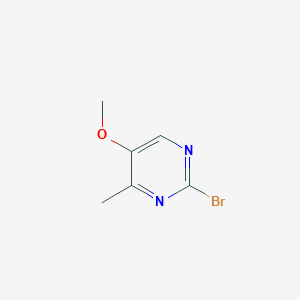
![7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13098762.png)
